N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

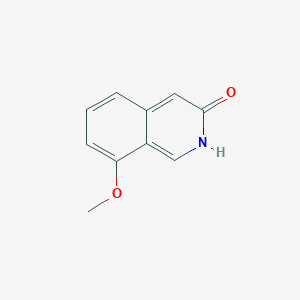

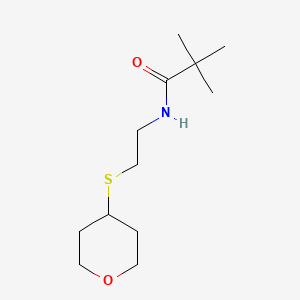

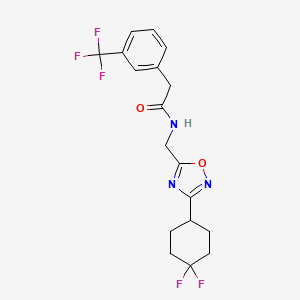

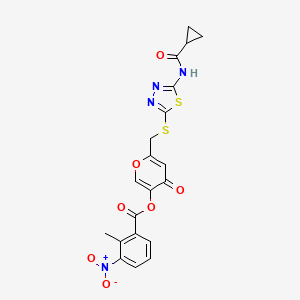

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is attached to a pivalamide group, which consists of a carbonyl group (C=O) and an amide group (NH2) attached to a tertiary carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring and the pivalamide group would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydropyran ring, the thioether linkage, and the pivalamide group could all potentially participate in chemical reactions .科学的研究の応用

Highly Beta-Selective O-Glucosidation

The compound has shown utility in the synthesis of beta-selective O-glucosidations, attributed to its ability to induce selectivity due to the restricted twist-boat conformation of the pyranose ring. This selectivity is crucial for the synthesis of specific glucosides, which are valuable in numerous chemical and pharmaceutical applications. The process demonstrates the compound's role in facilitating specific reactions that are otherwise challenging to control, marking its significance in synthetic organic chemistry (Okada et al., 2007).

Inhibition of Ethylene Biosynthesis

In agricultural research, derivatives of the compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, affecting their shelf life. The ability to inhibit ethylene biosynthesis can significantly reduce post-harvest losses, showcasing the compound's potential in enhancing food preservation and storage (Sun et al., 2017).

Antimycobacterial Activity

The compound's derivatives have been explored for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This application is crucial in the search for new therapeutic agents against tuberculosis, highlighting the compound's potential in contributing to novel treatments for infectious diseases. The study of such derivatives can lead to the development of new drugs with improved efficacy and reduced resistance (Gezginci et al., 1998).

Synthesis and Chemical Reactivity

The compound and its derivatives have been used to study variations in the site of lithiation, which is pivotal in synthetic chemistry for introducing functional groups into molecules. Understanding the lithiation process is essential for developing new synthetic routes and for the functionalization of molecules, which has broad implications in medicinal chemistry and material science. This research highlights the compound's versatility and its role in advancing synthetic methodologies (Smith et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVNAWZXIOVNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCSC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridin-3-yl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920012.png)

![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2920016.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)